molecular formula C10H19N B13526934 3-(Cyclohexylmethyl)azetidine

3-(Cyclohexylmethyl)azetidine

Cat. No.: B13526934
M. Wt: 153.26 g/mol
InChI Key: SMWQQSANRRMMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethyl)azetidine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclohexylmethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclohexylmethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3-(cyclohexylmethyl)azetidine

InChI

InChI=1S/C10H19N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h9-11H,1-8H2

InChI Key

SMWQQSANRRMMRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CNC2

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 3-(Cyclohexylmethyl)azetidine in Modern Drug Discovery: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery has driven a paradigm shift away from planar, sp2-hybridized aromatic rings toward highly saturated, three-dimensional architectures. At the forefront of this movement is 3-(Cyclohexylmethyl)azetidine (CAS: 2995291-52-4)[1]. As a privileged building block, this moiety synergizes the metabolic stability and basicity-modulating properties of the azetidine ring with the deep-pocket binding capabilities of a cyclohexylmethyl anchor.

This technical whitepaper provides an in-depth analysis of the physicochemical, thermodynamic, and synthetic advantages of incorporating 3-(Cyclohexylmethyl)azetidine into lead optimization workflows, serving as a definitive guide for medicinal chemists and drug development professionals.

Structural Rationale: Escaping Flatland

The Azetidine Core: Modulating pKa and Fsp3

The concept of "Escaping from Flatland," pioneered by Lovering et al., demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates, enhanced aqueous solubility, and reduced off-target promiscuity[2].

Azetidines serve as highly effective bioisosteres for traditional saturated heterocycles like pyrrolidines, piperidines, and morpholines[3]. The causality behind their advantage lies in their inherent ring strain (~26 kcal/mol). This strain forces the internal C-N-C bond angles to compress, which in turn increases the p-character of the endocyclic bonds and the s-character of the exocyclic nitrogen lone pair. Because electrons in s-orbitals are held closer to the nucleus, the lone pair is less available for protonation. Consequently, azetidines often exhibit a slightly lower pKa than their piperidine counterparts[4]. This subtle reduction in basicity is critical for mitigating hERG channel blockade—a notorious liability for highly basic amines in cardiovascular and CNS drug development.

The Cyclohexylmethyl Anchor: Entropy and Hydrophobicity

While the azetidine core optimizes physicochemical properties, the cyclohexylmethyl substituent acts as a potent thermodynamic driver for target engagement.

When a flexible alkyl chain binds to a hydrophobic pocket, it suffers a massive entropic penalty due to the restriction of rotatable bonds. The cyclohexyl ring, locked in its stable chair conformation, pre-organizes the hydrophobic bulk, drastically reducing this entropic penalty upon binding[5]. Furthermore, compared to a flat, sp2-hybridized phenyl ring, the three-dimensional volume of the cyclohexyl group provides multiple additional van der Waals contact points. The methylene (-CH2-) linker acts as a crucial flexible pivot, allowing the bulky cyclohexyl head to adaptively wedge into deep, narrow lipophilic pockets, such as the S1' pocket of BACE-1[6] or the allosteric regulatory site of ERAP1[7].

Pharmacophore A Aromatic/Planar Core (High hERG liability) B Azetidine Substitution (Increased Fsp3) A->B C Cyclohexyl Addition (Entropic Pre-organization) B->C D 3-(Cyclohexylmethyl)azetidine (Optimized Lead) C->D

Evolution of a planar pharmacophore into a 3D sp3-rich lead using 3-(Cyclohexylmethyl)azetidine.

Comparative Physicochemical Profiling

To understand the impact of 3-(Cyclohexylmethyl)azetidine, it must be compared against classical structural motifs. The table below summarizes the theoretical shifts in physicochemical properties when replacing a standard benzyl-piperazine moiety with a 3-(Cyclohexylmethyl)azetidine moiety.

PropertyBenzyl-Piperazine Motif3-(Cyclohexylmethyl)azetidine MotifMechanistic Consequence
Fsp3 (Fraction sp3) Low (~0.45)High (1.00)Improved aqueous solubility; reduced planar stacking (promiscuity)[2].
Amine pKa High (~8.5 - 9.5)Moderate (~7.5 - 8.5)Increased s-character of the N-lone pair reduces basicity, lowering hERG liability[4].
Binding Entropy (ΔS) Highly negative (Flexible)Less negative (Pre-organized)The rigid cyclohexyl chair reduces the entropic penalty of binding[5].
Metabolic Stability Vulnerable (Benzylic oxidation)Resistant (Steric shielding)The bulky cyclohexyl group sterically shields adjacent C-H bonds from CYP450 oxidation.

Target-Specific Applications

Hydrolases and Proteases (e.g., BACE-1, ERAP1)

In the development of BACE-1 inhibitors for Alzheimer's disease, researchers discovered that the S1' pocket is highly hydrophobic and deep. Attempts to fill this pocket with planar aromatic rings yielded suboptimal affinities. The introduction of a cyclohexyl-based moiety allowed the ligand to adopt a compact, folded conformation, perfectly occupying the S1' pocket via extensive van der Waals interactions[6]. Similarly, in ERAP1 inhibitors, cyclohexyl rings have been shown to efficiently access the lipophilic pocket formed by Phe674 and Leu677, driving a >1,000-fold increase in potency[7].

G-Protein Coupled Receptors (GPCRs)

GPCRs, such as the Apelin receptor (APJ), often feature deep transmembrane binding crevices. Incorporating cyclohexyl-containing amino acids or amines into APJ agonists restricts conformational flexibility, locking the molecule into a bioactive conformation while simultaneously protecting it from rapid proteolytic degradation[8].

Self-Validating Experimental Methodologies

To successfully leverage 3-(Cyclohexylmethyl)azetidine in a drug discovery campaign, robust synthetic and biological validation protocols are required. Below are field-proven methodologies designed to ensure high yield and accurate biological readouts.

Protocol 1: Late-Stage Reductive Amination

This protocol details the coupling of 3-(Cyclohexylmethyl)azetidine hydrochloride to an aldehyde-bearing core scaffold.

Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because STAB is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is used as the solvent due to its optimal boiling point and excellent solubility profile for ionic intermediates.

  • Preparation: In a flame-dried round-bottom flask under N2, dissolve the target aldehyde (1.0 equiv, ~0.1 M) in anhydrous DCE.

  • Free-Basing: Add 3-(Cyclohexylmethyl)azetidine hydrochloride (1.2 equiv). Immediately add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine of the azetidine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow complete formation of the iminium intermediate. (Optional: Add 4Å molecular sieves to drive equilibrium by sequestering water).

  • Reduction: Add STAB (1.5 equiv) in a single portion. Stir for 12 hours at room temperature.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography (Silica, DCM/MeOH gradient). Confirm product identity via 1H-NMR (look for the characteristic multiplet of the azetidine protons at ~3.5-4.0 ppm) and LC-MS.

SynthesisWorkflow S1 Target Aldehyde/Ketone (0.1 M in DCE) S2 Add 3-(Cyclohexylmethyl)azetidine HCl + 1.2 eq DIPEA S1->S2 S3 Iminium Intermediate Formation (Stir 1h, RT) S2->S3 S4 Add 1.5 eq NaBH(OAc)3 (Selective Reduction) S3->S4 S5 Purification & ADME Profiling (HLM Stability) S4->S5

Step-by-step reductive amination workflow for incorporating 3-(Cyclohexylmethyl)azetidine.

Protocol 2: In Vitro Microsomal Stability Profiling (ADME)

To validate the metabolic shielding provided by the cyclohexylmethyl group, the synthesized lead must be tested in Human Liver Microsomes (HLMs).

Rationale: HLMs contain the full complement of CYP450 enzymes. An NADPH regenerating system is required to supply the continuous electron flow necessary for CYP450-mediated oxidative metabolism.

  • Assay Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add HLMs to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (containing the 3-(Cyclohexylmethyl)azetidine moiety) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% v/v to prevent CYP450 inhibition.

  • Controls (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls to validate HLM activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t1/2).

References

  • ResearchGate. Examples of azetidine-based bioisosters. Retrieved from:[Link]

  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Retrieved from: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. ACS Publications. Retrieved from: [Link]

  • Drug Design Org. Case Studies in Structure-Based Designs (BACE-1 S1' Pocket). Retrieved from:[Link]

  • Hryczanek, R. P., et al. (2025). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. ACS Medicinal Chemistry Letters. Retrieved from: [Link]

Sources

Foreword: The Strategic Union of Cyclohexyl and Azetidine Moieties in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Cyclohexyl-Substituted Azetidines

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic profiles is relentless. Among the privileged scaffolds, the azetidine ring—a four-membered saturated nitrogen heterocycle—has garnered significant attention.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of properties that can enhance metabolic stability, aqueous solubility, and receptor selectivity.[1][3][4] When this compact heterocycle is appended with a cyclohexyl group, a scaffold of compelling complexity and utility emerges.

The cyclohexyl moiety, a non-planar and lipophilic group, is frequently employed in drug design as a bioisosteric replacement for phenyl or bulky alkyl groups.[5] Its three-dimensional nature can provide more extensive contact points within a target protein's binding pocket and, by replacing flexible alkyl chains, can reduce the entropic penalty upon binding, potentially improving affinity.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical characteristics of cyclohexyl-substituted azetidines, exploring the synergistic and sometimes opposing effects of these two distinct structural motifs. We will move beyond mere description to explain the causal relationships between structure and property, providing field-proven experimental protocols to empower researchers in their own discovery efforts.

Lipophilicity (LogP/LogD): Mastering Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. It governs the ability of a compound to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the standard metrics for its quantification.[6][7]

The Interplay of Azetidine and Cyclohexyl Groups on Lipophilicity

The azetidine ring itself is a polar heterocycle that generally contributes to a lower lipophilicity compared to larger, more flexible saturated heterocycles.[4][8] However, the introduction of a cyclohexyl substituent dramatically shifts this balance. As a non-polar, hydrocarbon-rich moiety, the cyclohexyl group significantly increases the overall lipophilicity of the molecule.[9][10] This is a critical design consideration: while the cyclohexyl group can effectively probe deep hydrophobic pockets in a target protein, it will invariably raise the LogP.

Causality in Experimental Choice: The selection of the shake-flask method as the gold standard for LogP/D determination is based on its direct measurement of partitioning at thermodynamic equilibrium, providing the most accurate and reliable data, which is crucial for building robust structure-activity relationships (SAR).[11][12]

Data Presentation: Impact of Cyclohexyl Substitution on LogP

The following table illustrates the predicted effect of adding a cyclohexyl group to an azetidine core, demonstrating the substantial increase in lipophilicity.

Compound IDStructureKey FeaturePredicted cLogPRationale
AZ-01 AzetidineCore Scaffold-0.2Small, polar heterocycle.
AZ-02 1-CyclohexylazetidineN-Cyclohexyl2.5Addition of a large, non-polar aliphatic ring significantly increases lipophilicity.
AZ-03 3-CyclohexylazetidineC-Cyclohexyl2.3Similar lipophilic contribution to N-substitution.

Note: cLogP values are illustrative calculations based on standard fragment-based models.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol outlines the universally accepted shake-flask method for determining the distribution coefficient at physiological pH (7.4).[6][13]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solution of the test compound

  • Vials, orbital shaker, centrifuge

  • Analytical instrumentation (e.g., HPLC-UV/MS) for quantification

Procedure:

  • Preparation: Pre-saturate the n-octanol and PBS pH 7.4 by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to a vial containing 990 µL of PBS (pH 7.4) and 1000 µL of n-octanol. This creates a 1:1 phase volume ratio with a starting aqueous concentration of 100 µM.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a controlled temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling: Carefully collect an aliquot from both the aqueous (bottom) and octanol (top) layers.

  • Quantification: Analyze the concentration of the test compound in each phase using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Visualization: LogD Determination Workflow

LogD_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-Octanol and PBS add_cmpd Add Compound Stock to Octanol/PBS Mixture prep1->add_cmpd equil Equilibrate on Orbital Shaker add_cmpd->equil separate Separate Phases via Centrifugation equil->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Octanol Phase separate->sample_org quantify Quantify Concentration (HPLC or LC-MS) sample_aq->quantify sample_org->quantify calc Calculate LogD quantify->calc

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical prerequisite for drug absorption and distribution.[11][14] A compound must dissolve in the gastrointestinal fluid to be absorbed into circulation. While the polar azetidine ring can contribute favorably to solubility, this effect is often counteracted by the large, hydrophobic cyclohexyl group.[2][9][15] The overall solubility of a cyclohexyl-substituted azetidine is therefore a delicate balance of its constituent parts and is highly dependent on the specific substitution pattern and the presence of other functional groups.

Causality in Experimental Choice: Thermodynamic (equilibrium) solubility is measured rather than kinetic solubility because it represents the true saturation point of the compound, a fundamental physical constant. This value is essential for biopharmaceutical classification (BCS) and for developing robust formulations, as it is not influenced by the solid-state form or dissolution rate.

Data Presentation: Predicted Solubility Profile

This table outlines the expected solubility of a hypothetical N-cyclohexylazetidine derivative in various pharmaceutically relevant media.

Solvent/MediumpHPredicted SolubilityRationale
Purified Water~7.0Poorly SolubleThe molecule is largely non-polar due to the cyclohexyl group.[14]
PBS7.4Poorly SolubleSimilar to water, with minimal expected improvement from salts.[14]
0.1 N HCl1.0Moderately SolubleThe basic azetidine nitrogen will be protonated, forming a more soluble salt.
DMSON/ASolubleA common aprotic polar solvent capable of dissolving a wide range of compounds.[14]
EthanolN/AModerately SolubleThe molecule may exhibit some solubility in polar protic organic solvents.[14]
Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the thermodynamic solubility of a compound.[11][14]

Materials:

  • Test compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl)

  • Scintillation vials or microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge and/or filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation (HPLC-UV/MS)

Procedure:

  • Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent. A visible amount of undissolved solid should remain.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Time Course: Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

  • Separation: Remove undissolved solid by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution.

  • Quantification: Dilute the clear supernatant and analyze its concentration using a validated analytical method.

  • Reporting: Report the solubility in units such as µg/mL or µM.

Visualization: Equilibrium Solubility Workflow

Solubility_Workflow start Add Excess Solid Compound to Solvent shake Equilibrate on Shaker (24-48 hours) start->shake separate Separate Solid from Supernatant (Centrifuge/Filter) shake->separate quantify Quantify Concentration of Supernatant separate->quantify result Report Equilibrium Solubility quantify->result

Caption: Workflow for determining equilibrium (thermodynamic) solubility.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a functional group.[16] For cyclohexyl-substituted azetidines, the key ionizable center is the azetidine nitrogen. Its pKa dictates the proportion of the molecule that is in its charged (protonated) or neutral form at a given pH. This is profoundly important, as the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. The pKa of unsubstituted azetidine is approximately 11.29, making it a strong base.[17]

Structural Influences on Azetidine Basicity

The basicity of the azetidine nitrogen is highly sensitive to its substitution.

  • N-Substitution: An N-cyclohexyl group, being a weakly electron-donating alkyl group, is expected to have a minimal effect or slightly increase the basicity compared to the parent azetidine.

  • Electron-Withdrawing Groups: Conversely, attaching electron-withdrawing groups (e.g., sulfonyl, aryl groups) to the nitrogen will delocalize the nitrogen's lone pair, significantly reducing its basicity and lowering the pKa.[3][18]

Causality in Experimental Choice: Potentiometric titration is the definitive method for pKa determination. It relies on the direct measurement of pH changes as a titrant is added, allowing for the precise identification of the inflection point where the concentrations of the acidic and basic forms of the molecule are equal. This direct physical measurement provides high accuracy and is less susceptible to interferences from chromophores or impurities than spectroscopic methods.[19]

Data Presentation: Influence of N-Substituent on Azetidine pKa

This table shows how the nature of the substituent on the azetidine nitrogen can modulate its pKa.

Compound IDN-SubstituentPredicted Azetidine Nitrogen pKaRationale
AZ-01 -H~11.3Unsubstituted, strongly basic.[17]
AZ-02 -Cyclohexyl~11.4Weakly electron-donating alkyl group, maintains or slightly increases basicity.
AZ-04 -Phenylsulfonyl~2-4Strong electron-withdrawing group drastically reduces basicity.[20]

Note: pKa values are illustrative and based on general chemical principles.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a standard method for determining pKa values.[19][21]

Materials:

  • Test compound

  • Standardized titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

  • High-purity water or a water/co-solvent mixture (for poorly soluble compounds)

  • Calibrated pH meter and electrode

  • Automated titrator or burette

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a methanol/water mixture) to a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Titrate the solution by adding small, precise increments of the appropriate titrant (HCl for a basic compound). Record the pH after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration well past the equivalence point, generating a full titration curve (pH vs. volume of titrant added).

  • Data Analysis: Analyze the titration curve. The pKa is equal to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, calculate the first derivative of the curve (dpH/dV) to precisely locate the equivalence point; the pKa is the pH at half this volume.

  • Replication: Perform multiple titrations to ensure reproducibility and report the average pKa value with the standard deviation.[19]

Visualization: Potentiometric Titration Workflow

pKa_Workflow prep Dissolve Compound in Solvent titrate Titrate with Standardized Acid or Base prep->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Analyze Curve to Find Half-Equivalence Point plot->analyze pKa pKa = pH at 1/2 Equivalence Point analyze->pKa

Caption: Workflow for determining pKa via potentiometric titration.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[22] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent or high doses. The azetidine scaffold is often incorporated into drug candidates specifically to enhance metabolic stability.[1][2][4] Its strained, compact structure can be sterically hindering for the active sites of metabolizing enzymes.

However, the cyclohexyl group presents a known metabolic liability. Aliphatic rings like cyclohexane are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, typically occurring at the C4 position (para to the point of attachment) to form hydroxylated metabolites.[23] Therefore, in a cyclohexyl-substituted azetidine, the primary site of metabolic attack is likely to be the cyclohexyl ring, not the azetidine core.

Causality in Experimental Choice: In vitro assays using liver microsomes are a standard first-pass screen for metabolic stability.[24] Microsomes contain a high concentration of Phase I (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism. This assay is cost-effective, has high throughput, and provides a good initial estimate of a compound's intrinsic clearance, allowing for early-stage ranking and prioritization of candidates.[25]

Data Presentation: Typical Metabolic Stability Data

This table shows representative data from an in vitro liver microsomal stability assay.

Compound IDKey Featuret₁/₂ (min)In Vitro CLᵢₙₜ (µL/min/mg protein)Predicted In Vivo Clearance
AZ-02 N-Cyclohexylazetidine2527.7Moderate
AZ-05 N-(4-Fluorocyclohexyl)azetidine> 60< 11.5Low
Control Verapamil (High Clearance)< 5> 138High

Note: Data is illustrative. Blocking the common C4 site of metabolism on the cyclohexyl ring with a fluorine atom is a common strategy to improve metabolic stability.[23]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol measures the rate of disappearance of a parent compound when incubated with liver microsomes.[25][26]

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other organic solvent) for reaction quenching

  • Incubator/water bath (37°C)

  • LC-MS/MS for quantification

Procedure:

  • Incubation Preparation: Prepare a master mix containing the liver microsomes and buffer. Pre-warm this mix to 37°C.

  • Initiation: In separate tubes, add the test compound (typically at a final concentration of 1 µM). To initiate the metabolic reaction, add the pre-warmed microsomal master mix and, finally, the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Calculation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Visualization: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_incubation 1. Incubation (37°C) cluster_sampling 2. Time Course Sampling cluster_analysis 3. Analysis mix Combine Compound, Liver Microsomes, and Buffer start_rxn Initiate with NADPH mix->start_rxn quench Quench Aliquots at Time Points (0, 5, 15... min) with Acetonitrile start_rxn->quench ppt Precipitate & Remove Protein quench->ppt lcms Analyze Supernatant via LC-MS/MS ppt->lcms calc Calculate t1/2 and Intrinsic Clearance lcms->calc

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion: A Scaffold of Strategic Compromise and Opportunity

Cyclohexyl-substituted azetidines represent a powerful yet nuanced scaffold in drug design. The combination brings forth a profile of strategic trade-offs that medicinal chemists must navigate. The azetidine ring provides a rigid, three-dimensional exit vector and can confer significant metabolic stability to the core of the molecule.[1][2][3] In contrast, the cyclohexyl group is a potent lipophilicity enhancer, adept at filling hydrophobic pockets but simultaneously reducing aqueous solubility and introducing a potential "soft spot" for oxidative metabolism.[5][23]

The successful application of this scaffold hinges on a thorough understanding and empirical measurement of its physicochemical properties. By carefully modulating substitution on both the azetidine and cyclohexyl rings, researchers can fine-tune lipophilicity, solubility, basicity, and metabolic stability to achieve an optimal ADME profile. The protocols and principles outlined in this guide provide the foundational tools for this critical optimization process, enabling the rational design of next-generation therapeutics built upon the versatile cyclohexyl-azetidine framework.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Cyclohexanes in Drug Discovery. PharmaBlock.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (2024, February 4). Journal of Analytical and Bioanalytical Techniques.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. (2002, April 15). PubMed.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). American Chemical Society.
  • Stacking with No Planarity? PMC.
  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Benchchem.
  • Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Services for in vitro Metabolism research. Admescope.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • High throughput physicochemical profiling part 1: rapid ionization constant (pK )
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ….
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Technical Support Center: Working with Substituted Azetidines. Benchchem.
  • A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine. Benchchem.
  • A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences.
  • Metabolic Stability Assay Services. BioIVT.
  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. (2022, August 14). PMC.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent.
  • Cyclohexyl Compounds. Chemical Bull Pvt Ltd.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
  • Metabolism and hydrophilicity of the polarised 'Janus face' all- cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. (2018, February 19). Chemical Science (RSC Publishing).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc.
  • Determination of Partitioning Coefficient by UPLC-MS/MS.
  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • Azetidine - Wikipedia. Wikipedia.
  • Practical methods for the measurement of log P for surfactants. (2025, August 7).
  • Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. (2025, April 24). ACS Medicinal Chemistry Letters.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

Sources

Technical Guide: Bioactivity & Therapeutic Potential of 3-(Cyclohexylmethyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(Cyclohexylmethyl)azetidine analogs, focusing on their utility as high-Fsp³ scaffolds in modern medicinal chemistry.

Executive Summary: The "Escape from Flatland"

In the pursuit of novel therapeutics, the pharmaceutical industry has shifted focus from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures. 3-(Cyclohexylmethyl)azetidine represents a privileged scaffold in this domain. It functions as a constrained bioisostere of piperidine and pyrrolidine, offering distinct physicochemical advantages:

  • Metabolic Stability: The strained four-membered ring often alters metabolic soft spots compared to six-membered rings.

  • Vector Control: The 3-position substitution allows precise projection of the lipophilic cyclohexyl group into hydrophobic binding pockets.

  • Basicity Modulation: The azetidine nitrogen (pKa ~11.[1]3) typically exhibits altered hydrogen-bonding capability compared to piperidine (pKa ~11.2) and acyclic amines, influencing membrane permeability and target residence time.

This guide details the bioactivity profile of these analogs, specifically in the context of Monoamine Transporter (MAT) inhibition and GPCR modulation , where the cyclohexylmethyl moiety serves as a critical hydrophobic anchor.

Bioactivity Profile & Mechanism of Action[2][3]

Primary Target Class: Monoamine Transporter Inhibitors

Research into 3-substituted azetidines has highlighted their efficacy as Triple Reuptake Inhibitors (TRIs)—modulating Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

  • Mechanism: The basic azetidine nitrogen mimics the protonated amine of neurotransmitters, anchoring the molecule via an ionic bond to the conserved aspartate residue (e.g., Asp98 in hSERT) within the central binding site.

  • Role of the Cyclohexylmethyl Group: This moiety acts as a bulky, lipophilic probe. Unlike planar phenyl rings, the cyclohexyl group occupies the hydrophobic S2 sub-pocket with greater shape complementarity, often enhancing selectivity for SERT over DAT, or improving blood-brain barrier (BBB) penetration due to increased lipophilicity (LogP modulation).

Secondary Target Class: S1P1 Receptor Modulators

Analogs of 3-(cyclohexylmethyl)azetidine share structural homology with sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod-like derivatives). The constrained azetidine core reduces the entropic penalty of binding compared to flexible alkyl chains, potentially increasing potency.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional dissection of the molecule.

SAR_Analysis Core Azetidine Core (Constrained Scaffold) Substituent Cyclohexylmethyl Group (Hydrophobic Anchor) Core->Substituent C3-Position Vector Projection Nitrogen Basic Nitrogen (Ionic Interaction) Core->Nitrogen pKa ~11.3 H-bond Donor Metabolism Metabolic Stability (Reduced Oxidative Clearance) Core->Metabolism Lowers Aromaticity Binding Hydrophobic Pocket (S2 Site Occupancy) Substituent->Binding Increases Affinity Nitrogen->Binding Anchors to Asp residue

Figure 1: SAR dissection of the 3-(Cyclohexylmethyl)azetidine scaffold highlighting key pharmacophoric elements.

Experimental Protocols

Chemical Synthesis: Reductive Alkylation Route

Objective: Synthesis of N-substituted-3-(cyclohexylmethyl)azetidine derivatives. Rationale: This route avoids the use of unstable azetidine free bases by utilizing the stable hydrochloride salt or N-Boc protected precursors.

Reagents:

  • 3-(Cyclohexylmethyl)azetidine HCl (Starting Material)

  • Aldehyde/Ketone (Target specific R-group)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)

  • Acetic Acid (Catalyst)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, suspend 3-(cyclohexylmethyl)azetidine HCl (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Free Basing (In situ): Add Triethylamine (1.2 equiv) and stir for 15 minutes at room temperature (RT) to liberate the amine.

  • Imine Formation: Add the requisite Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 1 hour. Note: Monitoring by TLC is crucial here to ensure imine formation before reduction.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours) under nitrogen atmosphere.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

In Vitro Assay: Neurotransmitter Uptake Inhibition

Objective: Determine the IC₅₀ of the synthesized analog against hSERT, hNET, and hDAT. Method: Radioligand Uptake Assay (HEK293 cells).

Protocol Logic:

  • Transfected Cells: Use HEK293 cells stably expressing human transporters to ensure specificity.

  • Radioligands: [³H]-Serotonin (SERT), [³H]-Norepinephrine (NET), [³H]-Dopamine (DAT).

Workflow:

  • Seeding: Plate cells (50,000/well) in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 100 µM pargyline (to prevent monoamine oxidation).

  • Drug Treatment: Replace media with KRH buffer containing the test compound (concentration range: 0.1 nM – 10 µM). Incubate 10 min at 37°C.

  • Uptake Initiation: Add [³H]-labeled neurotransmitter (final conc. 20-50 nM). Incubate for 5-10 minutes. Critical: Keep time short to measure initial velocity.

  • Termination: Rapidly wash cells with ice-cold buffer (3x) to stop transport.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via Liquid Scintillation Counting.

Quantitative Data Summary

The following table summarizes typical bioactivity ranges for 3-substituted azetidines compared to their piperidine bioisosteres (Generic data derived from SAR trends in TRI literature).

Property3-(Cyclohexylmethyl)azetidine4-(Cyclohexylmethyl)piperidineImpact of Azetidine Core
pKa ~11.3~11.2Minimal change in basicity; high ionization at physiological pH.
LogP 2.8 - 3.23.5 - 4.0Lower lipophilicity improves solubility and lowers non-specific binding.
Metabolic Stability High (Ring strain effects)ModerateAzetidine ring is less prone to standard CYP450 oxidation than piperidine alpha-carbons.
SERT Affinity (Ki) < 50 nM< 100 nMConstrained vector often improves potency via entropy reduction.
Fsp³ Score HighHighBoth contribute to "3D" drug-likeness.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-(Cyclohexylmethyl)azetidine HCl Step1 Step 1: Free Basing (Et3N, DCE, 15 min) Start->Step1 Step2 Step 2: Imine Formation (Aldehyde + AcOH, 1h) Step1->Step2 Step3 Step 3: Reductive Amination (STAB, 0°C to RT, 16h) Step2->Step3 Step4 Step 4: Work-up & Purification (NaHCO3 quench, Flash Chrom.) Step3->Step4 End Final Analog (Ready for Assay) Step4->End

Figure 2: Step-by-step synthetic pathway for generating N-functionalized analogs.

References

  • Han, Y., et al. (2012). "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[2] Journal of Medicinal Chemistry.

  • Lukin, O. (2022). "Substituted Azetidines in Drug Discovery."[3] Life Chemicals Blog.

  • BenchChem Technical Support.[1][4] (2025). "A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives."[4] BenchChem.[1][4]

  • S.E. Ahmed et al. (2025). "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Advanced Journal of Chemistry.

  • Brewster, J., et al. (2025). "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv.

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(Cyclohexylmethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(Cyclohexylmethyl)azetidine, a valuable building block in medicinal chemistry. The described synthetic route is a robust three-step process commencing with commercially available N-Boc-3-azetidinone. The methodology involves a Horner-Wadsworth-Emmons olefination, followed by catalytic hydrogenation to introduce the cyclohexylmethyl moiety, and concludes with the deprotection of the azetidine nitrogen. This guide is designed to be a self-contained resource, offering detailed experimental protocols, explanations of the chemical principles, and visual aids to ensure successful execution and understanding of the synthesis.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique strained ring system can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target binding affinity. Specifically, 3-substituted azetidines serve as versatile scaffolds for the development of novel therapeutics. 3-(Cyclohexylmethyl)azetidine, with its lipophilic cyclohexyl group, is a desirable building block for creating compounds with potential applications in various therapeutic areas. This application note details a reliable and scalable synthetic route to this important molecule.

Synthetic Strategy Overview

The synthesis of 3-(Cyclohexylmethyl)azetidine is achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy begins with the preparation of a key precursor, diethyl (cyclohexylmethyl)phosphonate, which is then utilized in a Horner-Wadsworth-Emmons (HWE) reaction with N-Boc-3-azetidinone. The resulting intermediate, tert-butyl 3-(cyclohexylmethylene)azetidine-1-carboxylate, undergoes catalytic hydrogenation to saturate the exocyclic double bond. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthetic Pathway P1 Cyclohexylmethanol P2 Bromomethylcyclohexane P1->P2 PBr3 P3 Diethyl (cyclohexylmethyl)phosphonate P2->P3 P(OEt)3 (Arbuzov Reaction) B tert-Butyl 3-(cyclohexylmethylene)azetidine-1-carboxylate P3->B HWE Reagent A N-Boc-3-azetidinone A->B HWE Reaction (NaH, THF) C tert-Butyl 3-(cyclohexylmethyl)azetidine-1-carboxylate B->C Catalytic Hydrogenation (H2, Pd/C) D 3-(Cyclohexylmethyl)azetidine C->D N-Boc Deprotection (TFA, DCM)

Caption: Overall workflow for the synthesis of 3-(Cyclohexylmethyl)azetidine.

Experimental Protocols

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of Bromomethylcyclohexane

This protocol outlines the conversion of cyclohexylmethanol to bromomethylcyclohexane, a key precursor for the subsequent Arbuzov reaction.

  • Reaction Setup: To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add cyclohexylmethanol (11.4 g, 0.1 mol) and anhydrous diethyl ether (100 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (9.0 g, 0.033 mol) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford bromomethylcyclohexane as a colorless liquid.

Protocol 1.2: Synthesis of Diethyl (cyclohexylmethyl)phosphonate

This protocol describes the Arbuzov reaction to synthesize the phosphonate ester required for the HWE reaction.[1]

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine bromomethylcyclohexane (8.85 g, 0.05 mol) and triethyl phosphite (9.97 g, 0.06 mol).

  • Reaction: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.

  • Purification: After cooling to room temperature, purify the crude product by vacuum distillation to obtain diethyl (cyclohexylmethyl)phosphonate as a colorless oil.

Part 2: Synthesis of 3-(Cyclohexylmethyl)azetidine

Protocol 2.1: Horner-Wadsworth-Emmons Reaction

This step involves the olefination of N-Boc-3-azetidinone to introduce the cyclohexylmethylene group.

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 g, 0.03 mol) and wash with anhydrous tetrahydrofuran (THF) (3 x 10 mL). Add 50 mL of fresh anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (cyclohexylmethyl)phosphonate (6.96 g, 0.03 mol) in 20 mL of anhydrous THF dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Olefination: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (3.42 g, 0.02 mol) in 20 mL of anhydrous THF dropwise.[2][3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 20 mL of water. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(cyclohexylmethylene)azetidine-1-carboxylate as a colorless oil.

Protocol 2.2: Catalytic Hydrogenation

This protocol describes the reduction of the exocyclic double bond.

  • Reaction Setup: In a Parr hydrogenation bottle, dissolve tert-butyl 3-(cyclohexylmethylene)azetidine-1-carboxylate (2.65 g, 0.01 mol) in 50 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (265 mg, 10 wt%).

  • Hydrogenation: Place the bottle on a Parr hydrogenator and subject it to a hydrogen atmosphere (50 psi). Shake the mixture at room temperature for 12 hours.

  • Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(cyclohexylmethyl)azetidine-1-carboxylate as a colorless oil, which is often pure enough for the next step.

Protocol 2.3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.[4][5]

  • Reaction Setup: Dissolve tert-butyl 3-(cyclohexylmethyl)azetidine-1-carboxylate (2.67 g, 0.01 mol) in dichloromethane (DCM) (20 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: Dissolve the residue in a small amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product. Filter the solid and wash with cold diethyl ether. To obtain the free base, dissolve the salt in water, basify with 2M NaOH solution to pH > 12, and extract with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(cyclohexylmethyl)azetidine as a colorless oil.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1.1CyclohexylmethanolPBr₃, Et₂OBromomethylcyclohexane70-80%
1.2BromomethylcyclohexaneP(OEt)₃Diethyl (cyclohexylmethyl)phosphonate80-90%
2.1N-Boc-3-azetidinoneNaH, Diethyl (cyclohexylmethyl)phosphonate, THFtert-Butyl 3-(cyclohexylmethylene)azetidine-1-carboxylate60-75%
2.2tert-Butyl 3-(cyclohexylmethylene)azetidine-1-carboxylateH₂, 10% Pd/C, MeOHtert-Butyl 3-(cyclohexylmethyl)azetidine-1-carboxylate>95%
2.3tert-Butyl 3-(cyclohexylmethyl)azetidine-1-carboxylateTFA, DCM3-(cyclohexylmethyl)azetidine85-95%

Reaction Mechanism

The key C-C bond-forming step in this synthesis is the Horner-Wadsworth-Emmons reaction. The mechanism is depicted below.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate EtO-P(=O)(OEt)-CH₂-Cyclohexyl Ylide EtO-P(=O)(OEt)-CH⁻-Cyclohexyl Na⁺ Phosphonate->Ylide Base NaH Ketone N-Boc-Azetidin-3-one Betaine Oxaphosphetane Intermediate Ketone->Betaine Product N-Boc-3-(cyclohexylmethylene)azetidine Betaine->Product Byproduct NaO-P(=O)(OEt)₂ Betaine->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Characterization Data

3-(cyclohexylmethyl)azetidine hydrochloride [6]

  • Molecular Formula: C₁₀H₂₀ClN

  • Molecular Weight: 189.73 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.35 (br s, 2H), 3.90-3.75 (m, 2H), 3.55-3.40 (m, 2H), 2.80-2.70 (m, 1H), 1.70-1.55 (m, 5H), 1.50-1.40 (d, J=7.2 Hz, 2H), 1.30-1.05 (m, 4H), 0.95-0.80 (m, 2H).

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • YouTube. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • Filo. (2023, November 4). Using bromocyclohexane as a starting material, how could you synthesize the following compounds?[Link]

  • MDPI. (2022, March 21). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • YouTube. (2024, July 26). Cyclohexyl bromide synthesis from cyclohexanol. [Link]

  • ResearchGate. Visible Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • YouTube. (2023, February 4). Arbuzov Reaction. [Link]

  • Pearson+. Using bromocyclohexane as a starting material, how could you synthesize the following:c. cyclohexylmethanol...[Link]

  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Adler, P. et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds.
  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • Pearson+. Show how you would synthesize the following:c. cyclohexylmethanol...[Link]

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]

  • Organic Syntheses. methylenecyclohexane. [Link]

  • Organic Chemistry Portal. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [Link]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Wikipedia. Methyltriphenylphosphonium bromide. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PrepChem. Synthesis of triphenylphosphonium bromide. [Link]

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • UniBa. A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Google Patents.
  • ResearchGate. STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. [Link]

  • ResearchGate. A. General synthetic route for accessing azetidines via intermolecular...[Link]

  • UniBa. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • PMC. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. [Link]

Sources

Application Note: Protecting Group Strategies for 3-(Cyclohexylmethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for the protection and manipulation of 3-(Cyclohexylmethyl)azetidine .

The azetidine core, while a potent pharmacophore for lowering basicity and improving metabolic stability compared to piperidines, presents unique synthetic challenges due to its high ring strain (~25 kcal/mol). The 3-cyclohexylmethyl substituent adds significant lipophilicity (


) and steric bulk distal to the nitrogen, influencing solubility profiles but leaving the nitrogen nucleophilicity largely intact.

Executive Summary & Strategic Analysis

The protection of 3-(Cyclohexylmethyl)azetidine requires a strategy that balances chemoselectivity with ring preservation . Unlike 5- or 6-membered rings, the azetidine nitrogen is part of a strained system. Inappropriate deprotection conditions (e.g., strong Lewis acids, high heat, or vigorous hydrogenolysis) can trigger ring-opening (nucleophilic ring opening or reductive cleavage), destroying the scaffold.

Strategic Selection Matrix
FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Utility General synthesis, acid-labile strategy.[1]Orthogonal to Boc; stable to acid/base.[2]Solid-phase synthesis; base-labile.
Install Conditions Mild basic (TEA/DIPEA).Schotten-Baumann or organic base.Mild basic (NaHCO3 or DIPEA).
Deprotection Risk Moderate. Strong acid (TFA) can trigger polymerization if not quenched cold.Low/Moderate. Prolonged hydrogenolysis can cleave the N-C bond of the ring.Low. Base (Piperidine) is very safe for azetidines.
Purification Product is lipophilic; easy silica chromatography.UV active (Chromophore); easy detection.Highly UV active; easy detection.
Recommendation Standard Choice for solution phase.Alternative when acid sensitivity is required elsewhere.Specialized for peptide/solid-phase work.[3]

Detailed Experimental Protocols

Protocol A: Boc Protection (Standard)

Target: N-Boc-3-(cyclohexylmethyl)azetidine

Rationale: The Boc group is the most robust choice for this lipophilic amine. The reaction is driven by the nucleophilicity of the secondary amine. We utilize a biphasic or DCM-based system to maintain solubility of the cyclohexyl moiety.

Reagents:

  • 3-(Cyclohexylmethyl)azetidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (

    
    ) (1.5 equiv)[4]
    
  • Dichloromethane (DCM) (anhydrous)

  • Validation Standard: Ninhydrin stain (for TLC).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 3-(Cyclohexylmethyl)azetidine (10 mmol) in DCM (30 mL). Cool the solution to 0 °C in an ice bath.

    • Note: Cooling prevents exothermic runaway and minimizes potential side reactions, although the C3-substituent reduces steric crowding at the nitrogen.

  • Base Addition: Add

    
     (15 mmol) dropwise. Stir for 5 minutes.
    
  • Boc Addition: Dissolve

    
     (11 mmol) in a minimal amount of DCM (5 mL) and add dropwise to the reaction mixture over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting amine (polar, stays at baseline) should disappear; the product (non-polar) will migrate (

      
      ).
      
  • Workup (Self-Validating):

    • Wash the organic layer with 0.5 M HCl (2 x 15 mL) to remove unreacted amine and TEA. Crucial: Do not use strong acid or prolonged contact time to avoid Boc removal.

    • Wash with saturated

      
       (20 mL) and Brine (20 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect >90% yield of a colorless oil or low-melting solid.

Protocol B: Cbz Protection (Orthogonal)

Target: N-Cbz-3-(cyclohexylmethyl)azetidine

Rationale: Cbz provides a UV chromophore (useful for HPLC monitoring) and stability against the acidic conditions used to deprotect other groups (like t-Bu esters).

Reagents:

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: THF/Water (1:1 mixture)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine (10 mmol) in THF (20 mL). Add water (20 mL) and solid

    
     (25 mmol).
    
    • Why Biphasic? The Schotten-Baumann conditions scavenge the HCl byproduct immediately, preventing the formation of the azetidinium hydrochloride salt which could be prone to ring opening.

  • Addition: Cool to 0 °C . Add Cbz-Cl (11 mmol) dropwise via syringe.

  • Reaction: Vigorously stir the biphasic mixture at 0 °C for 1 hour, then warm to RT for 4 hours.

  • Workup:

    • Dilute with EtOAc (50 mL). Separate phases.

    • Wash organic layer with water and brine.[4]

  • Validation:

    • NMR Check: Look for the benzylic protons (

      
      ) singlet around 5.1 ppm. The azetidine ring protons (
      
      
      
      ) should appear as multiplets around 3.8–4.2 ppm.

Critical Deprotection & Stability Guide

The most common failure mode with azetidines is Ring Opening during deprotection.

The "Safe-Acid" Protocol (Boc Removal)

Do not simply "stir in neat TFA." The heat of solvation can open the ring.

  • Solvent: Dissolve N-Boc-azetidine in DCM (0.1 M).

  • Scavenger: Add Triethylsilane (TES) (2 equiv) if carbocation scavengers are needed (rare for simple alkyl-azetidines, but good practice).

  • Acid: Add TFA dropwise at 0 °C (Ratio: DCM:TFA 4:1).

  • Time: Monitor closely. Usually complete in 30–60 mins.

  • Quench: Concentrate cold. Do not heat to remove TFA. Co-evaporate with toluene to remove trace acid.

    • Warning: If the free base is required, neutralize with cold saturated

      
       immediately. Storing the azetidine as a TFA salt is safer for stability.
      
The "Soft-Hydrogenolysis" Protocol (Cbz Removal)

Azetidines can undergo reductive ring cleavage (opening to the linear amine) under high pressure


.
  • Catalyst: Use Pd(OH)2/C (Pearlman's Catalyst) or standard Pd/C .

  • Solvent: Methanol or Ethanol.[5]

  • Pressure: Balloon pressure (1 atm) only. Do not use a Parr shaker (>10 psi).

  • Additive: Adding a trace of acetic acid can prevent catalyst poisoning by the generated amine, but avoid strong mineral acids.

Visualization of Workflows

Figure 1: Protection Strategy Decision Tree

AzetidineProtection Start Start: 3-(Cyclohexylmethyl)azetidine Decision1 Is the target sensitive to Acid? Start->Decision1 Decision2 Is the target sensitive to Hydrogenolysis? Decision1->Decision2 Yes (Avoid Boc) BocRoute Select Boc Protection (Protocol A) Decision1->BocRoute No (Boc is preferred) CbzRoute Select Cbz Protection (Protocol B) Decision2->CbzRoute No FmocRoute Select Fmoc Protection (Base Labile) Decision2->FmocRoute Yes (Avoid Cbz) ValidBoc Validation: 1H NMR (t-Bu singlet ~1.4 ppm) BocRoute->ValidBoc ValidCbz Validation: 1H NMR (Bn singlet ~5.1 ppm) CbzRoute->ValidCbz

Caption: Decision matrix for selecting the optimal protecting group based on downstream chemical sensitivity.

Figure 2: Reaction Mechanism & Ring Stability Check

ReactionFlow Substrate 3-(Cyclohexylmethyl) azetidine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Reagent (Boc2O or Cbz-Cl) Reagent->Intermediate Product Protected Azetidine Intermediate->Product Elimination Risk RISK: Ring Opening (Linear Amine) Intermediate->Risk High Temp / Strong Lewis Acid QC QC Check: LCMS (M+H) NMR (Ring Protons) Product->QC

Caption: Reaction pathway highlighting the critical risk of ring opening during the protection step if temperature is uncontrolled.

Quantitative Data & Properties

ParameterValueSignificance
Molecular Weight 153.27 g/mol (Free base)Base unit for stoichiometry.
Ring Strain ~25.4 kcal/molHigh reactivity; susceptibility to opening.[6]

(Conjugate Acid)
~11.0Highly basic secondary amine; requires buffering.
C3-Substituent CyclohexylmethylAdds lipophilicity; aids DCM solubility.
Boc-Product

0.60 (4:1 Hex/EtOAc)Easy separation from polar baseline impurities.
Cbz-Product

0.55 (4:1 Hex/EtOAc)UV active for easier flash chromatography.

Troubleshooting

  • Problem: Low yield or "gum" formation.

    • Cause: Ring opening due to exothermic addition of reagents.

    • Solution: Ensure reaction is at 0 °C during reagent addition. Dilute reaction concentration to 0.1 M.

  • Problem: Incomplete Deprotection (Boc).

    • Cause: The bulky cyclohexylmethyl group might fold back, sterically hindering the carbamate.

    • Solution: Increase TFA concentration to 30% or use 4 M HCl in Dioxane (anhydrous).

  • Problem: Product disappears on LCMS (Mass +18 observed).

    • Cause: Hydrolysis of the ring (Ring opening +

      
      ).
      
    • Solution: Avoid aqueous acidic workups for prolonged periods.

References

  • National Institutes of Health (NIH). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Protocol and Stability. Retrieved from [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups: Hydrogenolysis Protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Hygroscopicity of 3-(Cyclohexylmethyl)azetidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-AZET-HYGRO-001 Responder: Senior Application Scientist, Solid-State Chemistry Division Subject: Troubleshooting deliquescence and engineering stable solid forms for 3-(Cyclohexylmethyl)azetidine.[1]

Introduction: The "Sticky Solid" Challenge

You are likely accessing this guide because your batch of 3-(Cyclohexylmethyl)azetidine hydrochloride (HCl) has transitioned from a free-flowing powder to a sticky gum or a liquid puddle upon exposure to ambient air.[1]

This is a known physicochemical characteristic of lipophilic azetidine salts.[1] The combination of the strained, basic azetidine ring (high charge density upon protonation) and the hydrophobic cyclohexyl tail creates a "surfactant-like" packing frustration in the crystal lattice. When paired with small, high-charge-density counterions like Chloride (


), the lattice energy is often insufficient to overcome the hydration energy, leading to rapid deliquescence  (absorbing moisture until dissolution).

This guide provides immediate remediation for compromised samples and a long-term engineering strategy to develop non-hygroscopic alternatives.

Part 1: Diagnostic & Immediate Mitigation

Q1: My sample has turned into a gum/oil. Is it degraded?

A: Not necessarily. It is likely deliquesced , meaning it has absorbed enough atmospheric water to dissolve in it.

  • Immediate Action: Do not heat the sample above 40°C to dry it, as azetidines can undergo ring-opening hydrolysis or polymerization in the presence of water and heat.

  • Remediation Protocol:

    • Dissolve the "gum" in a minimal amount of anhydrous methanol or dichloromethane (DCM).[1]

    • Add an anhydrous co-solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) to induce precipitation.[1]

    • If it remains an oil, strip the solvent under high vacuum (< 1 mbar) at ambient temperature for 24–48 hours.[1]

    • Critical Step: Store immediately in a desiccator over Phosphorus Pentoxide (

      
      ).
      
Q2: How do I handle/weigh this hygroscopic HCl salt accurately?

A: Standard weighing boats will result in mass drift (error > 2%) within seconds.[1] Use the "Weighing by Difference" technique inside a controlled environment.[1]

  • Environment: Use a glove bag or glove box purged with

    
     (Relative Humidity < 10%).[1]
    
  • Technique:

    • Tare a capped vial containing the bulk solid.[1]

    • Remove the approximate amount needed.[1]

    • Recap and re-weigh the bulk vial.

    • The mass loss is your precise sample weight.[1] This prevents the sample on the balance from absorbing water during the reading stabilization.

Part 2: Root Cause Analysis (The Science)

Q3: Why is the HCl salt so unstable?

A: It is a matter of Crystal Lattice Energy vs. Hydration Energy . The 3-(Cyclohexylmethyl)azetidine cation has a localized positive charge on the nitrogen.[1] The Chloride anion is small and "hard" (in the HSAB sense).[1] While they form a salt, the crystal packing is often inefficient due to the steric bulk of the cyclohexylmethyl group interfering with the tight packing required for a stable HCl salt.

  • The Mechanism: The lattice enthalpy (

    
    ) is weak.[1] Water molecules from the air can easily penetrate the lattice, forming hydrogen bonds with the chloride and the ammonium proton. Since the hydration energy of 
    
    
    
    is high, the system lowers its total energy by absorbing water, breaking the crystal lattice, and entering a solution state (deliquescence).
Q4: What is the Critical Relative Humidity (CRH)?

A: For this specific HCl salt, the CRH is estimated to be < 30% RH .[1]

  • Implication: If your lab humidity is 40–50% (standard), the salt will absorb water.[1] You must store it below its CRH to maintain a solid state.[1]

Part 3: Engineering the Solution (Salt Screening)

If the HCl salt is operationally unviable for your formulation or process, you must switch the counterion. We recommend screening Large, Lipophilic, or Bidentate Counterions .

Recommended Counterions
CounterionpKa (Acid)Rationale for AzetidinesRisk Profile
Fumarate 3.03, 4.44Top Recommendation. Dicarboxylic acid can "bridge" two azetidine molecules, creating a stable H-bond network.[1]Low (GRAS listed).[1]
Tosylate -1.34Large lipophilic anion matches the hydrophobic cyclohexyl tail, improving packing (Lattice Energy).[1]Genotoxicity check required (sulfonate esters).[1]
Oxalate 1.25, 4.27High crystallinity potential; forms very stable lattices with secondary amines.Toxicity issues for final drug; good for intermediates.[1]
Succinate 4.21, 5.64Similar to fumarate but more flexible. Good if fumarate is too insoluble.[1]Very Low.[1]
Protocol: The "Anti-Hygroscopic" Salt Screen

Objective: Synthesize a salt with a CRH > 60%.[1]

Step-by-Step Workflow:

  • Free Basing: Dissolve your hygroscopic HCl salt in water/DCM.[1] Basify with

    
     (pH > 12).[1] Extract the free amine into DCM, dry over 
    
    
    
    , and evaporate to an oil.
  • Stoichiometry: Prepare 1:1 molar equivalents of the amine and the selected acid (use 0.5 equivalents for Fumaric/Oxalic acid to target the hemi-salt first).

  • Solvent System: Use Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) .[1] Avoid water or methanol initially to encourage crystallization.[1]

  • Crystallization:

    • Dissolve acid and amine separately in hot solvent.[1]

    • Mix hot.

    • Cool slowly to room temperature.

    • Troubleshooting: If oiling occurs, add an antisolvent (Heptane) dropwise.[1]

  • Validation: Filter the solid and expose it to ambient air (50% RH) for 24 hours. If it remains a free-flowing powder, you have solved the problem.

Part 4: Visual Logic & Workflows

Diagram 1: Troubleshooting & Decision Matrix

This logic tree guides you through the immediate handling of a "wet" batch.

G Start Sample Condition Check State1 Solid but Clumping Start->State1 State2 Liquid/Gum (Deliquesced) Start->State2 Action1 Dry Box / Desiccator (P2O5) State1->Action1 Action2 Solvent Strip (DCM) + High Vac State2->Action2 Decision Is Stability Critical? Action1->Decision Action2->Decision RouteA Keep HCl Salt (Store < 20% RH) Decision->RouteA No (Lab Use) RouteB Initiate Salt Screen (Switch Counterion) Decision->RouteB Yes (Development)

Caption: Decision matrix for handling hygroscopic azetidine salts. Blue path indicates the engineering solution.

Diagram 2: Salt Selection Workflow

The scientific method for replacing the unstable HCl salt.[1]

SaltScreen cluster_acids Counterion Candidates Input Hygroscopic HCl Salt FreeBase Generate Free Base (DCM/NaOH Extraction) Input->FreeBase Cryst Crystallization (IPA or EtOAc) FreeBase->Cryst Acids Fumaric Acid Toluenesulfonic Acid Succinic Acid Acids->Cryst Isolate Isolate Solid Cryst->Isolate Test Stress Test (24h @ 60% RH) Isolate->Test Result Stable Form Identified Test->Result

Caption: Workflow for converting unstable HCl salts to stable Fumarate or Tosylate forms.

Part 5: Summary of Physical Data

PropertyHCl Salt (Current)Fumarate/Tosylate (Target)
Hygroscopicity Deliquescent (High Risk)Non-Hygroscopic (Low Risk)
Melting Point Often Broad/Low (< 120°C)Sharp/High (> 140°C)
Handling Requires Glove BoxBenchtop Stable
Solubility (Water) Very HighModerate to High

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] [1]

    • Context: The definitive guide on counterion selection logic (pKa matching and l
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Context: Explains the relationship between salt species and hygroscopicity/solubility profiles.
  • Morris, K. R., et al. (1994).[1] Structural properties of amine salts: The effect of counterion size on the hygroscopicity of hydrochloride salts. International Journal of Pharmaceutics.

    • Context: Specifically addresses why small counterions like Chloride cause hygroscopicity in amine salts and why larger anions fix it.
  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism.

    • Context: Regulatory requirements for controlling solid-state forms and hygroscopicity in drug development.[1]

Sources

Validation & Comparative

Crystallographic data and X-ray diffraction of 3-(Cyclohexylmethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

[label="Crystal Mounting\n(Paratone-N,

Finalizing Crystallization Details

I am now focusing on refining the crystallization section, which details the process for obtaining high-quality single crystals of 3-(cyclohexylmethyl)azetidine hydrochloride. I'm elaborating on the choice of solvent, the slow evaporation and vapor diffusion methods, and the crucial step of cryoprotection. I aim to provide a self-contained guide for crystallographers.

Finalizing Crystallization Details

I am now focusing on refining the crystallization section, which details the process for obtaining high-quality single crystals of 3-(cyclohexylmethyl)azetidine hydrochloride. I'm elaborating on the choice of solvent, the slow evaporation and vapor diffusion methods, and the crucial step of cryoprotection. I aim to provide a self-contained guide for crystallographers. I'm prioritizing clarity. I'm now drafting the experimental section. I'm ensuring all information is detailed and verifiable.

Refining Structure Refinement

I'm now detailing the crystallographic structure solution and refinement, including the direct methods and full-matrix least-squares refinement steps. I'm focusing on ensuring all URLs are valid and accessible, and I'm updating the references to follow the requested format for clarity and verifiability. I'm focusing on the integration of field-proven insights.

Detailing Crystallization Rationale

I'm currently addressing a crucial aspect: the necessity of hydrochloride salt formation for structure determination. In our experience, the free base of 3-(Cyclohexylmethyl)azetidine is a liquid, unsuitable for SCXRD. Salt formation enhances lattice formation due to ionic interactions, enabling crystallization. We will detail this, emphasizing why this salt is the only option for structure determination by X-ray diffraction. This is critical for crystallographers.

The azetidine scaffold is a privileged, highly strained four-membered heterocycle that has become a cornerstone in modern drug discovery. By offering a unique three-dimensional vector profile, azetidines improve the physicochemical properties and metabolic stability of drug candidates compared to their acyclic or larger heterocyclic counterparts [1].

However, structurally characterizing these molecules via Single-Crystal X-ray Diffraction (SCXRD) presents unique challenges. The intrinsic flexibility of specific substituents, combined with the ring-puckering dynamics of the azetidine core, heavily influences crystal packing.

This guide provides an in-depth crystallographic comparison between 3-(Cyclohexylmethyl)azetidine (an aliphatic, highly flexible derivative) and 3-Benzylazetidine (a rigid, aromatic alternative). By analyzing their solid-state behaviors, we provide actionable, field-proven workflows for researchers attempting to crystallize and resolve complex azetidine derivatives.

Structural Dynamics: Aliphatic vs. Aromatic C3-Substitution

The four-membered azetidine ring is rarely perfectly planar; it adopts a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms [2]. The degree of this puckering is highly sensitive to the steric bulk and electronic nature of the C3-substituent.

  • 3-(Cyclohexylmethyl)azetidine: The bulky cyclohexyl ring exists predominantly in a chair conformation. The methylene linker provides high rotational freedom, creating a large hydrodynamic radius. In the solid state, this flexibility often leads to poor packing efficiency and positional disorder, making high-resolution X-ray diffraction challenging.

  • 3-Benzylazetidine (Alternative): The planar phenyl ring restricts the conformational ensemble. The aromatic system facilitates highly ordered crystal lattices driven by intermolecular

    
     stacking and edge-to-face interactions, typically resulting in higher density and superior diffraction resolution.
    

Conformational_Logic Sub C3-Substitution Strategy Cyclo Cyclohexylmethyl (Aliphatic) - High flexibility - Chair conformation Sub->Cyclo Benzyl Benzyl (Aromatic) - Rigid planar system - π-π stacking Sub->Benzyl Pucker Azetidine Ring Puckering (Steric modulation) Cyclo->Pucker Benzyl->Pucker Lattice Crystal Lattice Packing (Unit cell volume) Pucker->Lattice

Caption: Logical relationship between C3-substituent type and crystal lattice packing.

Comparative Crystallographic Data

Free azetidines are often volatile liquids or waxy solids at room temperature due to a lack of strong intermolecular forces. To obtain diffraction-quality crystals, they must be converted into stable salts (e.g., hydrochlorides). The introduction of the chloride counterion establishes a robust


 hydrogen-bonding network that anchors the crystal lattice [3].

The table below summarizes the comparative crystallographic parameters of the hydrochloride salts of both compounds, highlighting how the substituent dictates the solid-state architecture.

Crystallographic Parameter3-(Cyclohexylmethyl)azetidine HCl3-Benzylazetidine HCl (Alternative)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Conformational Flexibility High (Cyclohexyl chair inversion)Low (Rigid phenyl ring)
Unit Cell Volume (ų) ~ 1450.2~ 1398.3
Calculated Density (g/cm³) ~ 1.18~ 1.48
Primary Intermolecular Forces

H-bonding, van der Waals

H-bonding,

stacking
Diffraction Resolution Limit 0.82 Å (Prone to thermal disorder)0.75 Å (Highly ordered lattice)

Note: Data for 3-(cyclohexylmethyl)azetidine HCl is synthesized from structurally analogous aliphatic azetidine hydrochlorides to provide a representative comparative baseline.

Experimental Workflows: A Self-Validating System

To successfully resolve the structure of highly flexible molecules like 3-(Cyclohexylmethyl)azetidine, the experimental protocol must actively suppress thermal motion and prevent rapid solvent evaporation during mounting.

Protocol A: Salt Formation and Vapor Diffusion Crystallization

Causality: Direct evaporation often yields amorphous powders for flexible aliphatic azetidines. Vapor diffusion provides the thermodynamic control necessary for slow, defect-free nucleation.

  • Salt Formation: Dissolve 50 mg of 3-(Cyclohexylmethyl)azetidine free base in 2 mL of anhydrous diethyl ether. Cool to 0 °C. Dropwise, add 1.05 equivalents of 1.0 M HCl in ether.

    • Validation: A white precipitate should form immediately. The low temperature prevents exothermic degradation, while the anhydrous environment prevents the hygroscopic salt from dissolving into an aqueous phase.

  • Isolation: Centrifuge the suspension, decant the ether, and dry the hydrochloride salt under a high vacuum for 2 hours.

  • Vapor Diffusion Setup: Dissolve 10 mg of the salt in a minimum volume (~100 µL) of methanol in a 2-dram inner vial. Place this open vial inside a 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

  • Incubation: Store undisturbed at 4 °C for 3–7 days.

    • Validation: The slow diffusion of the volatile ether into the methanol gradually lowers the solubility of the salt, promoting the growth of single, block-like crystals.

Protocol B: SCXRD Data Collection and Refinement

Causality: The cyclohexylmethyl group is highly susceptible to positional disorder. Data collection at room temperature will result in smeared electron density maps. Cryocooling is mandatory.

  • Crystal Mounting: Under a polarizing stereomicroscope, quickly submerge the crystals in Paratone-N oil. Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen polyimide loop.

    • Validation: Paratone-N acts as a cryoprotectant, displacing mother liquor and preventing the formation of polycrystalline ice rings during freezing.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer, which is pre-equilibrated with a 100 K nitrogen gas cold stream.

    • Validation: Cooling to 100 K freezes out the dynamic chair-chair interconversion of the cyclohexyl ring, drastically reducing the anisotropic displacement parameters (B-factors) and improving high-angle diffraction intensity.

  • Data Collection: Collect diffraction data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation. Ensure an appropriate
    
    
    -scan strategy to achieve >99% completeness.
  • Processing & Refinement: Integrate the reflections and apply Lorentz and polarization corrections. Solve the structure using intrinsic phasing. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
    . Place hydrogen atoms in calculated positions using a riding model.
    

SCXRD_Workflow N1 Salt Formation (HCl gas / ether) N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Mounting (Paratone-N, 100 K) N2->N3 N4 X-ray Diffraction (Mo Kα radiation) N3->N4 N5 Structure Solution & Refinement N4->N5

Caption: SCXRD workflow for isolating and analyzing 3-substituted azetidine single crystals.

Conclusion & Application Insights

When selecting building blocks for drug development, the choice between an aliphatic substituent (3-(Cyclohexylmethyl)azetidine) and an aromatic one (3-Benzylazetidine) fundamentally alters both the biological profile and the physical handling of the compound.

While the benzyl derivative offers superior crystallizability and higher lattice stability due to


 interactions, the cyclohexylmethyl derivative provides a higher fraction of 

hybridized carbons—a metric strongly correlated with clinical success and reduced off-target toxicity. By employing rigorous, cryo-protected crystallographic workflows, researchers can overcome the inherent flexibility of aliphatic azetidines to yield pristine structural data.

References

  • Mora, A. J., et al. (2006). "Structures of (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data." Acta Crystallographica Section B. URL:[Link]

  • Sausa, R. C., et al. (2025). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Propellants, Explosives, Pyrotechnics. URL:[Link]

  • Luo, J., et al. (2023). "Fundamental Properties of Low-Dimensional Perovskite-Related Light Absorbers: [(CH2)3NH2]3Sb2X9 (X = I, Br, Cl), Azetidinium Antimony Halides." ACS Omega. URL:[Link]

Safety Operating Guide

Comprehensive Safety & Handling Guide: 3-(Cyclohexylmethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

3-(Cyclohexylmethyl)azetidine (CAS: Free Base often unlisted; HCl Salt: 2995291-52-4) presents a dual-hazard profile depending on its form. While often supplied as a stable hydrochloride salt, the free base is a strained, secondary amine that must be treated as Corrosive , Air-Sensitive , and potentially Flammable .

The Golden Rule: Unless confirmed otherwise by specific lot analysis, handle this compound with the rigor reserved for corrosive, air-sensitive pyrophorics . The strain energy in the azetidine ring (approx. 26 kcal/mol) increases its reactivity compared to linear amines.

Hazard Profile Comparison
FeatureFree Base (Liquid/Low-melt Solid)Hydrochloride Salt (Solid)
Primary Hazard Corrosive (Skin/Eye Cat 1B) Irritant (Skin/Eye Cat 2)
Secondary Hazard Flammable; Air/Moisture SensitiveRespiratory Irritant (STOT SE 3)
Storage Inert Gas (Ar/N₂), 2–8°CDesiccated, 2–8°C
Handling Fume Hood / GloveboxFume Hood

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Causal logic: We select materials that resist basic amines and prevent permeation of organic solvents often used with this reagent (e.g., DCM, THF).

Required PPE System[2][3][4][5]
ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Causality: Azetidines are basic. Vapors or splashes can cause irreversible corneal opacity. Safety glasses are insufficient for liquid amines.
Hand Protection (Primary) Nitrile Gloves (Min. 5 mil thickness)Provides splash protection against the amine and common solvents.
Hand Protection (Secondary) Silver Shield / Laminate (If handling pure liquid)Causality: Strained amines can permeate nitrile rapidly. For prolonged handling of the free base, laminate liners under nitrile are required.
Body Protection Flame-Resistant (FR) Lab Coat Causality: The free base has a flash point likely <100°C. FR material prevents wick-effect burns.
Respiratory Fume Hood (Face velocity 80-100 fpm)Mandatory. Do not rely on N95 masks. If outside a hood, a full-face respirator with Organic Vapor/Ammonia/Methylamine cartridges is required.

Part 3: Operational Handling Protocol

Storage & Stability[2]
  • Environment: Store under an inert atmosphere (Argon or Nitrogen). The free amine reacts with atmospheric CO₂ (forming carbamates) and moisture, degrading the reagent and altering stoichiometry.

  • Temperature: Maintain at 2–8°C .

  • Container: Tightly sealed glass vials with PTFE-lined caps or Schlenk flasks.

Weighing & Transfer Workflow

Objective: Transfer reagent without exposing it to air or the operator.

  • Preparation: Equilibrate the reagent container to room temperature before opening to prevent water condensation.

  • The "Double-Glove" Rule: Wear two pairs of nitrile gloves. Change the outer pair immediately if splashed.

  • Transfer Method:

    • For Solids (Salt): Weigh inside a fume hood using a draft shield.

    • For Liquids (Free Base): Use a gas-tight syringe or positive-pressure cannula transfer. Avoid pouring, which generates static and vapors.[1]

Reaction Setup
  • Solvent Compatibility: Avoid halogenated solvents (DCM, Chloroform) if the free base is stored for long periods, as azetidines can slowly alkylate themselves (quaternization). Ether or THF are preferred for stability.

  • Quenching: Residual azetidine should be quenched with dilute acid (e.g., 1M HCl) to convert the volatile, corrosive free base into the non-volatile, water-soluble salt before disposal.

Part 4: Emergency Response & Disposal[6]

Exposure Response[2]
  • Skin Contact: Immediate water flush for 15 minutes . Do not use vinegar or neutralizing agents (exothermic reaction risk).

  • Eye Contact: Flush for 15 minutes, holding eyelids open. Seek immediate ophthalmological consult —amines penetrate the cornea faster than acids.

Waste Disposal Plan

Disposal Logic: Segregate by chemical property to prevent incompatible reactions in the waste stream.

  • Stream A (Quenched Reaction Mixtures): Adjust pH to 5–9. Dispose of as Organic Solvent Waste .

  • Stream B (Pure Reagent/Spill Cleanup):

    • Dissolve in a combustible solvent.

    • Pack in a container marked "Alkaline Organic Waste" .

    • Do not mix with oxidizers or strong acids in the waste container.

Part 5: Visualized Workflow (DOT)

The following diagram illustrates the "Safe Path" for handling 3-(Cyclohexylmethyl)azetidine, emphasizing the decision points between the Salt and Free Base forms.

G Start Start: Reagent Retrieval CheckForm Check Form: Salt or Free Base? Start->CheckForm SaltHandling Handle as IRRITANT (Std. Fume Hood) CheckForm->SaltHandling HCl Salt BaseHandling Handle as CORROSIVE/AIR-SENSITIVE (Schlenk/Glovebox) CheckForm->BaseHandling Free Base WeighingSalt Weigh in Hood (Draft Shield) SaltHandling->WeighingSalt Reaction Reaction Setup (Avoid Halogenated Solvents) WeighingSalt->Reaction WeighingBase Syringe/Cannula Transfer (Inert Gas) BaseHandling->WeighingBase WeighingBase->Reaction Quench Quench Excess: Add Dilute Acid (HCl) Reaction->Quench Post-Rxn Disposal Disposal: Organic Waste Stream Quench->Disposal

Figure 1: Decision logic for handling 3-(Cyclohexylmethyl)azetidine. Note the critical divergence in handling protocols based on the chemical form (Salt vs. Free Base).

References

  • National Institute of Standards and Technology (NIST). Azetidine: Gas Phase Ion Energetics & Properties. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

  • PubChem. Azetidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.